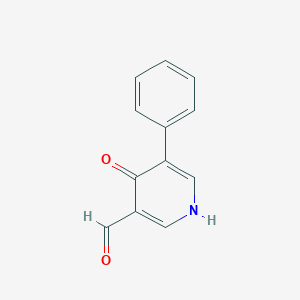

4-Hydroxy-5-phenylnicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-5-phenyl-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-10-6-13-7-11(12(10)15)9-4-2-1-3-5-9/h1-8H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICMHAQCQKIPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C(C2=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Interconversions

Reactivity of the Aldehyde Moiety

The aldehyde group is a focal point for a variety of chemical transformations, including additions, condensations, oxidations, and reductions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. evitachem.com This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of aldehydes in such additions is generally higher than that of ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon. youtube.com For instance, the reaction of a related 5-bromo-4-hydroxynicotinaldehyde (B2963512) with n-butyllithium generates a C5-lithiated species that can subsequently react with other aldehydes to yield secondary alcohols in good yields (65-82%). evitachem.com

Table 1: Nucleophilic Addition Reactions

| Reactant | Reagent | Product Type | Yield | Reference |

| 5-bromo-4-hydroxynicotinaldehyde | n-BuLi, then another aldehyde | Secondary alcohol | 65-82% | evitachem.com |

Note: Data for a closely related analogue is used to illustrate the typical reactivity.

4-Hydroxy-5-phenylnicotinaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. evitachem.commasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule to form the C=N double bond. masterorganicchemistry.comlibretexts.org The pH is a critical factor, with optimal rates often observed around pH 4-5. libretexts.org

A notable example is the Knoevenagel-Doebner condensation with active methylene (B1212753) compounds like malononitrile (B47326). evitachem.com This reaction can be significantly accelerated using microwave irradiation, achieving high conversion rates. evitachem.com The ortho-hydroxyl group can play a role in stabilizing reaction intermediates through intramolecular hydrogen bonding. evitachem.com

Table 2: Imine and Condensation Reactions

| Reactant | Reagent | Conditions | Product | Conversion/Yield | Reference |

| This compound | Malononitrile | Microwave (120°C, 20 min), Piperidine catalyst | Knoevenagel condensation product | 95% conversion | evitachem.com |

| Aldehyde (general) | Primary Amine | Acid catalyst | Imine (Schiff Base) | High | masterorganicchemistry.comorganic-chemistry.org |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-hydroxy-5-phenylnicotinic acid. evitachem.com Various oxidizing agents can accomplish this transformation. For aromatic aldehydes, reagents like sodium perborate (B1237305) in acetic acid have proven effective. organic-chemistry.org Another modern, metal-free approach involves using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the terminal oxidant, offering a greener alternative. organic-chemistry.org

Table 3: Oxidation of Aldehyde to Carboxylic Acid

The aldehyde group can be reduced to a primary alcohol, yielding (4-hydroxy-5-phenylpyridin-3-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. These reactions are typically chemoselective, reducing the aldehyde in the presence of the aromatic phenyl and pyridine (B92270) rings.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group on the pyridine ring also participates in important chemical reactions, most notably alkylation and acylation.

The hydroxyl group can be converted into an ether through O-alkylation or an ester via O-acylation. O-alkylation is often achieved by treating the compound with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent is crucial to ensure regioselectivity and prevent side reactions. For instance, cesium bicarbonate in acetonitrile (B52724) has been shown to be effective for the selective 4-O-alkylation of similar 2,4-dihydroxybenzaldehydes. nih.gov

O-acylation can be performed to form esters. A novel photoinduced method allows for the specific acylation of phenolic hydroxyl groups using an aldehyde as the acyl source in the presence of iridium and nickel catalysts. nih.govdocumentsdelivered.com This radical-based pathway operates at ambient temperature and selectively acylates phenolic hydroxyls over aliphatic ones. nih.govdocumentsdelivered.com

Table 4: O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product | Key Features | Reference |

| O-Alkylation | Alkyl Halide, Base (e.g., CsHCO₃) | 4-Alkoxy-5-phenylnicotinaldehyde | Regioselective alkylation of the hydroxyl group. | nih.gov |

| O-Acylation | Aldehyde, Ir/Ni catalysts, Blue light | 4-Acyloxy-5-phenylnicotinaldehyde | Photoinduced radical cross-coupling; specific to phenolic OH. | nih.govdocumentsdelivered.com |

Participation in Substitution Reactions

The aldehyde and hydroxyl groups of this compound are primary sites for substitution and modification. The aldehyde group, with its electrophilic carbonyl carbon, readily participates in a variety of condensation reactions. For instance, it can react with amines to form imines or Schiff bases. A notable example is the Knoevenagel-Doebner condensation with active methylene compounds like malononitrile and ethyl cyanoacetate. This reaction, often accelerated by microwave irradiation, is instrumental in extending the conjugation of the molecule, a desirable property for applications in nonlinear optical materials. Under solvent-free microwave conditions at 120°C for 20 minutes, the condensation with malononitrile can achieve a high conversion rate.

The aldehyde group is also susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-hydroxy-5-phenylnicotinic acid. This transformation provides a route to a different class of pyridine derivatives with potential applications in medicinal chemistry and materials science.

| Reaction Type | Reagent/Conditions | Product |

| Knoevenagel-Doebner Condensation | Malononitrile, Microwave (120°C) | Conjugated adduct |

| Oxidation | Strong oxidizing agents | 4-Hydroxy-5-phenylnicotinic acid |

| Imine Formation | Primary amines | Schiff base |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The pyridine nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). Such reactions, if they occur, generally require harsh conditions. Conversely, this electron deficiency makes the pyridine ring more prone to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom (C2, C4, and C6).

The presence of the hydroxyl group at the C4 position further modulates this reactivity. The hydroxyl group is an activating group and an ortho-, para-director for electrophilic substitution due to its ability to donate electron density via resonance. However, in the context of the electron-deficient pyridine ring, its activating effect is somewhat tempered. For nucleophilic substitutions, the outcome is also influenced by the tautomeric equilibrium between the 4-hydroxypyridine (B47283) and the 4-pyridone forms. In many cases, the pyridone tautomer is the more stable and reactive species, especially in polar solvents.

Regioselectivity in Pyridine Functionalization

The regioselectivity of reactions on the this compound ring is a delicate balance of the directing effects of all three substituents. The hydroxyl group at C4 and the phenyl group at C5 play crucial roles in determining the position of further functionalization.

Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization. The hydroxyl group can act as a directed metalation group (DMG), guiding lithiation to the adjacent C5 position. However, since the C5 position is already occupied by the phenyl group, this strategy is more applicable to precursors. For introducing the aldehyde group at the C3 position, a common synthetic route involves the ortho-lithiation of a protected 4-hydroxypyridine derivative. For instance, transient protection of the 4-hydroxy group can facilitate directed lithiation at the C5 position, followed by quenching with an electrophile like dimethylformamide (DMF) to introduce the formyl group.

For the introduction of the phenyl group itself, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective. The reaction of a 5-halo-4-hydroxynicotinaldehyde with phenylboronic acid, catalyzed by a palladium complex, proceeds with high efficiency to yield this compound.

Influence of Substituents on Reaction Profiles

The electronic and steric properties of the phenyl and hydroxyl groups profoundly influence the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects of Phenyl and Hydroxyl Groups

The hydroxyl group at the C4 position is a strong electron-donating group (EDG) through resonance (+R effect), which increases the electron density of the pyridine ring, particularly at the ortho (C3 and C5) positions. This electron-donating character can facilitate electrophilic attack at these positions, although the inherent electron deficiency of the pyridine ring must be considered.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydroxyl | C4 | Strong Electron-Donating (Resonance) | Activates the ring towards electrophilic substitution (directs ortho, para) |

| Phenyl | C5 | Weakly Electron-Donating (Resonance) / Weakly Electron-Withdrawing (Inductive) | Modulates the reactivity of the aldehyde and the pyridine ring |

Steric Effects on Reaction Outcomes

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a significant role in the reactivity of this compound. nih.gov The bulky phenyl group at the C5 position can sterically hinder the approach of reagents to the adjacent aldehyde group at the C3 position and the hydroxyl group at the C4 position. nih.gov

Mechanistic Investigations of Reactions Involving 4 Hydroxy 5 Phenylnicotinaldehyde

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthetic versatility of 4-Hydroxy-5-phenylnicotinaldehyde stems from the reactivity of its core pyridine (B92270) structure and the appended functional groups. Mechanistic studies have shed light on how this compound can be either formed from acyclic precursors or utilized as a building block for more complex molecules.

Pathways of Pyridine Ring Reassembly

The formation of the substituted pyridine core of this compound can be understood through established pyridine synthesis methodologies, which involve the "reassembly" of the ring from acyclic precursors. While direct mechanistic studies on the synthesis of this specific compound are not extensively documented, analogies can be drawn from well-known named reactions.

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govwikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds through the initial formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. nih.govwikipedia.org The mechanism is believed to involve the formation of a chalcone-like intermediate and an enamine, which then combine. wikipedia.org Studies using 13C and 15N NMR have provided evidence for these intermediates. wikipedia.org The driving force for the final oxidation step is the gain in aromatic stability. nih.gov

Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgnih.gov The mechanism initiates with a Michael addition of the enolate of the pyridinium (B92312) salt to the unsaturated ketone, forming a 1,5-dicarbonyl intermediate. wikipedia.org Although this 1,5-dicarbonyl species is a proposed key intermediate, it has not been isolated. wikipedia.org Subsequent reaction with ammonia leads to cyclization and dehydration to form the pyridine ring. wikipedia.org A variation of this reaction involves the use of enamino nitriles, which likely proceed through a vinylogous cyanamide (B42294) intermediate. wikipedia.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org The mechanism is thought to proceed through a series of aldol-type condensations and Michael additions to assemble the pyridine ring.

Aza-Diels-Alder Reactions: These cycloaddition reactions provide a powerful route to substituted pyridines. acs.orgmit.edu In an inverse-electron-demand aza-Diels-Alder reaction, an electron-deficient aza-diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acs.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism and stereoselectivity of these reactions. nih.govresearchgate.net These studies help in understanding the electronic requirements and the nature of the transition states involved.

The synthesis of a molecule like this compound would likely involve precursors that can generate a suitably substituted 1,5-dicarbonyl intermediate or analogous acyclic structure that can undergo cyclization with an ammonia source to form the 4-hydroxy-5-phenyl-substituted pyridine ring.

Table 1: Key Pyridine Synthesis Reactions and their Mechanistic Features

| Reaction Name | Key Intermediates | Mechanistic Notes |

| Hantzsch Pyridine Synthesis | Dihydropyridine, Chalcone, Enamine | Multi-component reaction, proceeds via oxidation of a dihydropyridine intermediate. nih.govwikipedia.org |

| Kröhnke Pyridine Synthesis | 1,5-Dicarbonyl compound, Imine, Enamine | Michael addition followed by cyclization and aromatization. wikipedia.org |

| Chichibabin Pyridine Synthesis | Aldol and Michael adducts | Condensation of carbonyls with ammonia. |

| Aza-Diels-Alder Reaction | Cycloadduct | Cycloaddition followed by a retro-Diels-Alder or other rearrangement. acs.orgmit.edu |

Detailed Understanding of Aldehyde Functionalization Steps

The aldehyde group at the 3-position of the pyridine ring in this compound is a key site for further molecular elaboration. The Knoevenagel condensation is a prominent reaction for the functionalization of this aldehyde.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine. The mechanism involves the deprotonation of the active methylene compound by the basic catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy intermediate subsequently undergoes dehydration to form the final condensed product.

Kinetic Studies of Key Reactions

While specific kinetic data for reactions involving this compound are scarce in the literature, general principles from related systems can be applied. For instance, in the Hantzsch pyridine synthesis, the disappearance of the starting imine has been shown to follow pseudo-first-order kinetics. nih.gov

Kinetic studies of Knoevenagel condensations have been performed under various conditions. For example, the reaction can exhibit an induction period where no product formation is detected, followed by the concomitant appearance of the intermediate and the final product. The rate of these reactions is influenced by factors such as the nature of the catalyst, the solvent, and the reaction temperature.

Intermediate Identification and Characterization

The identification and characterization of transient intermediates are crucial for confirming proposed reaction mechanisms. A variety of spectroscopic and analytical techniques are employed for this purpose.

In the context of pyridine synthesis, intermediates such as 1,4-dihydropyridines in the Hantzsch synthesis can be stable enough to be isolated and characterized. researchgate.net In other cases, like the Kröhnke synthesis, the proposed 1,5-dicarbonyl intermediates have not been isolated, and their existence is inferred from the final products and mechanistic rationale. wikipedia.org

Modern analytical techniques like mass spectrometry (MS) are powerful tools for detecting and characterizing reaction intermediates, even those present in low concentrations. nih.govrsc.orgnih.gov By monitoring the reaction mixture over time, it is possible to identify the masses of transient species and, through tandem mass spectrometry (MS/MS), to obtain structural information. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for intermediate characterization. wikipedia.orgnih.govscirp.orgnih.govresearchgate.net In situ NMR studies can monitor the concentration of reactants, intermediates, and products over the course of a reaction, providing valuable kinetic and mechanistic data. nih.gov For instance, 1H and 13C NMR have been used to identify intermediates in the synthesis of substituted pyridines and to study the stereochemistry of imine intermediates. scirp.org

Computational methods, particularly Density Functional Theory (DFT) , are increasingly used to complement experimental studies. nih.govmdpi.com These calculations can provide insights into the structures and energies of transition states and intermediates that are difficult to observe experimentally. nih.govresearchgate.netmdpi.com

Table 2: Techniques for Intermediate Identification in Pyridine Chemistry

| Technique | Information Provided | Examples in Pyridine Synthesis |

| Mass Spectrometry (MS) | Molecular weight of intermediates, fragmentation patterns for structural elucidation. | Identification of intermediates in mepanipyrim (B33164) degradation. nih.gov Characterization of PhIP-SA adducts. nih.gov |

| NMR Spectroscopy | Structural information, stereochemistry, reaction kinetics. | 13C and 15N NMR for Hantzsch intermediates. wikipedia.org DOSY NMR for lithiated pyridine aggregation. nih.gov |

| Computational Chemistry (DFT) | Geometries and energies of transition states and intermediates. | Mechanistic study of pyridine phosphination. nih.govmdpi.com Investigation of Diels-Alderase mechanisms. nih.govresearchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a principal tool for investigating the properties of molecules like 4-Hydroxy-5-phenylnicotinaldehyde. By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. These calculations reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, derived from these calculations, visually represents the charge distribution. For analogous aromatic systems, the MEP typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is often located around hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic interaction. nih.govresearchgate.net

The electronic structure is further detailed by the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For similar aromatic aldehydes and pyridine (B92270) derivatives, the HOMO is often localized on the phenyl and pyridine rings, while the LUMO is centered on the aldehyde group and the conjugated system. nih.govijcce.ac.ir

Table 1: Predicted Electronic Properties of a Model Aryl Nicotinaldehyde System

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | Typically in the range of -5 to -7 eV | Indicates electron-donating capacity |

| LUMO Energy | Typically in the range of -1 to -3 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | Typically in the range of 3 to 5 eV | Relates to chemical reactivity and stability |

| Electron-Rich Centers | Oxygen and Nitrogen atoms | Likely sites for electrophilic attack |

| Electron-Poor Centers | Aldehydic carbon and hydroxyl hydrogen | Likely sites for nucleophilic attack |

Note: The values in this table are illustrative and based on DFT studies of analogous aromatic and heterocyclic aldehydes. Actual values for this compound would require specific calculations.

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the phenyl and pyridine rings, gives rise to different conformers. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) geometry. The potential energy surface can be scanned by systematically changing the dihedral angle between the two rings to map out the rotational barriers. For similar bi-aryl systems, planar or near-planar conformations are often the most stable due to favorable π-conjugation between the aromatic rings. However, steric hindrance between ortho substituents can lead to twisted conformations being preferred.

Geometrical parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer can be precisely calculated. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

DFT methods are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. The calculated frequencies and intensities of the vibrational modes, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the aromatic C-C and C-H vibrations, can be compared with experimental IR spectra to confirm the molecular structure. researchgate.net

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations provide valuable information about the chemical environment of each atom in the molecule and can be a powerful tool for assigning peaks in experimental NMR spectra, especially for complex molecules. nih.gov

Reaction Mechanism Simulations

Beyond static properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. By simulating reaction pathways, researchers can gain a detailed understanding of how this compound participates in chemical transformations.

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. The structure of this fleeting species determines the stereochemical outcome and the rate of the reaction. Computational methods can be used to locate and characterize the geometry of transition states for key reactions involving this compound, such as oxidation of the aldehyde, or substitution on the aromatic rings. mit.edunih.gov The characterization involves identifying a stationary point on the potential energy surface with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides a quantitative measure of the thermodynamics and kinetics of the reaction. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower barrier indicates a faster reaction. For instance, DFT studies on related systems have shown that the presence of a hydroxyl group ortho to a reacting center can lower the activation energy by participating in hydrogen bonding or by altering the electronic properties of the transition state. researchgate.netresearchgate.net These calculations are invaluable for understanding reaction selectivity and for designing more efficient synthetic routes.

Molecular Docking and Interaction Modeling (Non-clinical)

The process of predicting the binding mode of this compound would involve several key computational steps. Initially, a three-dimensional model of the compound would be generated and its energy minimized to achieve a stable conformation. Subsequently, a suitable model receptor would be selected based on the potential applications of nicotinaldehyde derivatives. For instance, given the known roles of similar heterocyclic aldehydes, enzymes involved in redox reactions or those with active sites that can accommodate aromatic systems would be logical choices.

Molecular docking simulations would then be performed to fit this compound into the binding pocket of the chosen receptor. These simulations explore various possible orientations and conformations of the ligand within the active site, calculating a binding affinity score for each pose. The most favorable binding mode is typically the one with the lowest energy score, indicating the most stable complex.

The predicted interactions would likely involve a combination of forces. The hydroxyl and aldehyde groups of this compound are expected to form hydrogen bonds with amino acid residues in the receptor's active site. The phenyl and pyridine rings could engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein. The precise nature and geometry of these interactions would be crucial in determining the compound's potential as a substrate or inhibitor for the modeled enzyme. The results of such in silico studies would provide a foundational hypothesis for guiding future experimental work in areas like biocatalysis or materials science.

Comparative Computational Analysis with Related Nicotinaldehyde Derivatives

Comparative computational studies offer valuable insights into how structural modifications of the nicotinaldehyde scaffold influence molecular properties and potential bioactivity. An analysis of this compound alongside other substituted nicotinaldehyde derivatives, such as 2-(2,3-dimethylphenyl)nicotinaldehyde (DMPN), 2-(3-bromophenyl)nicotinaldehyde (BrPN), and 2-(4-(tert-butyl)-[1,1'-biphenyl]-4-yl)nicotinaldehyde (tBuBPN), can elucidate the impact of different substituents on electronic properties and receptor interactions. scispace.com

Density Functional Theory (DFT) calculations are often employed to determine the electronic characteristics of these molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

For instance, a comparative study on DMPN, BrPN, and tBuBPN revealed variations in their HOMO-LUMO energy gaps, directly attributable to their different substituents. scispace.com While specific DFT data for this compound is not available in this direct comparison, it can be hypothesized that the presence of the electron-donating hydroxyl group and the phenyl ring would significantly influence its electronic properties compared to the derivatives mentioned.

Molecular docking simulations of these related nicotinaldehyde derivatives with model proteins, such as those identified by Protein Data Bank codes 1JIJ and 2XET, have shown stable and strong interactions. scispace.com These interactions are crucial for understanding the potential biological activities of these compounds. The varying substituents on the nicotinaldehyde core would lead to different binding affinities and interaction profiles within the protein's active site.

Below is an interactive data table summarizing the computational findings for related nicotinaldehyde derivatives, which provides a framework for understanding the potential properties of this compound.

| Compound Name | Abbreviation | Key Substituents | Predicted Interacting Proteins |

| 2-(2,3-dimethylphenyl)nicotinaldehyde | DMPN | 2,3-dimethylphenyl group at the 2-position | 1JIJ, 2XET |

| 2-(3-bromophenyl)nicotinaldehyde | BrPN | 3-bromophenyl group at the 2-position | 1JIJ, 2XET |

| 2-(4-(tert-butyl)-[1,1'-biphenyl]-4-yl)nicotinaldehyde | tBuBPN | 4-(tert-butyl)-[1,1'-biphenyl]-4-yl group | 1JIJ, 2XET |

| This compound | - | 4-hydroxyl and 5-phenyl groups | (Hypothetical) |

Applications As a Synthetic Building Block and Chemical Scaffold

Role in the Construction of Complex Organic Molecules

The aldehyde functionality is a cornerstone of carbon-carbon bond formation in organic synthesis. This makes 4-Hydroxy-5-phenylnicotinaldehyde a potent building block for assembling intricate molecular frameworks. A variety of classic and modern synthetic methodologies can be employed to elaborate the aldehyde group.

Potential Synthetic Transformations of the Aldehyde Group:

| Reaction Type | Reagents and Conditions | Resulting Structure | Significance in Complex Molecule Synthesis |

| Wittig Reaction | Phosphonium ylides (R₂C=PPh₃) | Alkenyl-substituted pyridine (B92270) | Introduction of double bonds for further functionalization or as part of a larger conjugated system. |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Secondary alcohol | Creation of new stereocenters and extension of the carbon skeleton. |

| Henry Reaction | Nitroalkanes (R-NO₂) in the presence of a base | β-Nitro alcohol | Precursor to amino alcohols or α,β-unsaturated compounds. |

| Aldol Condensation | Enolates of ketones or aldehydes | α,β-Unsaturated aldehyde or β-hydroxy aldehyde | Formation of larger, functionalized carbon chains. |

| Reductive Amination | Amines (R-NH₂) and a reducing agent (e.g., NaBH₃CN) | Amines | Introduction of nitrogen-containing functionalities, crucial for many biologically active molecules. wikipedia.org |

These reactions, among others, allow for the strategic incorporation of the 4-hydroxy-5-phenylpyridine moiety into a wide array of complex organic structures, including natural product analogues and novel pharmaceutical scaffolds.

Precursor for Advanced Heterocyclic Scaffolds

The inherent structure of this compound serves as a foundational template for the synthesis of more elaborate heterocyclic systems. The presence of multiple reaction handles on the pyridine ring facilitates annulation reactions, leading to the formation of fused bicyclic and polycyclic aromatic systems.

For instance, the aldehyde and hydroxyl groups can participate in condensation reactions with various bifunctional reagents to construct new rings.

Examples of Heterocyclic Scaffold Synthesis:

| Reagent | Reaction Type | Resulting Heterocyclic System |

| Hydrazine derivatives | Condensation/Cyclization | Pyridopyridazine derivatives |

| Amidines or Guanidine | Condensation/Cyclization | Pyridopyrimidine derivatives |

| Malononitrile (B47326) or Ethyl Cyanoacetate | Knoevenagel condensation followed by cyclization | Fused pyridopyrans or other complex pyridines |

The ability to build upon the existing pyridine core makes this compound a valuable starting material for generating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Diverse Functional Materials

The rigid, aromatic structure of the pyridine ring, combined with the potential for hydrogen bonding from the hydroxyl group and the ability to form extended conjugated systems via the aldehyde, suggests that derivatives of this compound could be precursors to a variety of functional materials.

Substituted pyridines are known to be integral components of ligands used in the formation of Metal-Organic Frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group in this compound could act as coordination sites for metal ions, potentially leading to the formation of novel MOFs with interesting catalytic or photoluminescent properties.

Furthermore, the extended π-system that can be generated from the phenyl and pyridine rings, especially after elaboration of the aldehyde group into a longer conjugated chain, could be exploited in the synthesis of organic dyes or materials for organic electronics.

Application in Catalysis as a Ligand or Organocatalyst

The structure of this compound contains features that are amenable to applications in catalysis.

As a Ligand for Metal-Based Catalysis: The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate, coordinating to a metal center. The phenyl group can be used to tune the steric and electronic properties of the resulting metal complex. Such complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific nature of the metal and other ligands would determine the catalytic activity.

As an Organocatalyst: While less common, the combination of a Lewis basic pyridine nitrogen and a potentially acidic hydroxyl group could allow the molecule to act as a bifunctional organocatalyst. For example, it could potentially catalyze reactions through hydrogen bonding interactions. However, the development of organocatalysts based on this specific scaffold would require further investigation.

Advanced Spectroscopic and Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 4-Hydroxy-5-phenylnicotinaldehyde. It provides detailed information about the chemical environment of individual atoms.

While one-dimensional (1D) NMR spectra can provide initial structural information, complex molecules often exhibit overlapping signals that are difficult to interpret. miamioh.edu Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. miamioh.eduscielo.br

For a derivative of this compound, a 2D COSY spectrum would reveal proton-proton couplings within the pyridine (B92270) and phenyl rings, as well as any aliphatic chains in derivatives. The HSQC spectrum correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton. The HMBC spectrum is crucial for identifying longer-range couplings (2-3 bonds), which helps to piece together the entire molecular puzzle by connecting different fragments of the molecule, for instance, linking the phenyl group to the pyridine ring at the C5 position. miamioh.edu

Table 1: Hypothetical 2D NMR Data for a this compound Derivative

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | HMBC Correlations (to other Carbons) |

| H-2 (Pyridine) | C-2 | C-3, C-4, C-6 |

| H-6 (Pyridine) | C-6 | C-2, C-4, C-5 |

| H-2'/H-6' (Phenyl) | C-2'/C-6' | C-1', C-3'/C-5', C-4' |

| H-3'/H-5' (Phenyl) | C-3'/C-5' | C-1', C-2'/C-6', C-4' |

| H-4' (Phenyl) | C-4' | C-2'/C-6' |

| Aldehyde CHO | Aldehyde C | C-3 |

| Hydroxyl OH | - | C-4, C-3, C-5 |

Note: This table presents hypothetical data for illustrative purposes.

The phenyl group at the C5 position of the nicotin-aldehyde scaffold is subject to restricted rotation, leading to the existence of different conformations or rotamers. springernature.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for the different conformers may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal. acs.org

The study of the rotational barrier can provide valuable information about the steric hindrance and electronic interactions within the molecule. For instance, the size of the substituent on the phenyl ring or at the C4-hydroxyl group in a derivative of this compound would significantly influence the energy barrier for rotation. researchgate.net

Mass Spectrometry (MS) Techniques for Mechanistic Insights

Mass spectrometry is a key analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation and for studying reaction mechanisms.

In mass spectrometry, a molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would involve the loss of the aldehyde group (CHO), the hydroxyl group (OH), or cleavage of the pyridine or phenyl ring. miamioh.eduresearchgate.net

The fragmentation of related pyridine derivatives often involves the loss of small neutral molecules like HCN. nih.gov The presence of the phenyl substituent would likely lead to fragments corresponding to the phenyl cation or related structures. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the fragments, which helps in deducing their elemental composition and confirming the proposed fragmentation pathways. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

| 213 | [M]+• | - |

| 184 | [M-CHO]+ | CHO |

| 196 | [M-OH]+ | OH |

| 186 | [M-HCN]+ | HCN |

| 77 | [C₆H₅]+ | C₆H₄NO₂ |

Note: This table presents plausible fragmentation data based on the analysis of similar structures.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an excellent tool for monitoring the progress of chemical reactions in real-time. acs.orgwaters.com For the synthesis of derivatives of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product and any byproducts. springernature.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the product. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are highly sensitive and selective MS techniques that can be employed for the quantitative analysis of the reaction components. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. evitachem.com For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) group, the aldehyde (C=O and C-H) group, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds. waters.com

The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretch of the aldehyde is a strong, sharp band around 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ region. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form. wikipedia.org This powerful analytical technique provides an unambiguous, three-dimensional picture of the molecule, revealing exact bond lengths, bond angles, and the conformation of the molecule in the solid state. wikipedia.orgnih.gov The importance of this technique in organic chemistry is paramount, as it can elucidate stereochemistry, identify intermolecular interactions such as hydrogen bonding, and offer insights into the physical properties of the material like melting point and stability. nih.govnumberanalytics.com

The process begins with the growth of a suitable single crystal, which is often the most challenging step. wikipedia.orgnih.gov This crystal, typically larger than 0.1 mm in all dimensions, must be of high quality, with a regular and pure internal structure. wikipedia.org The crystal is then mounted in an intense, monochromatic X-ray beam. The X-rays are scattered by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. numberanalytics.comnumberanalytics.comyoutube.com By measuring the angles and intensities of these diffracted beams, a crystallographer can construct an electron density map of the crystal. wikipedia.orgyoutube.com From this map, the positions of individual atoms can be determined, leading to a complete molecular structure. youtube.com

For a molecule like this compound, X-ray crystallography would provide definitive information on:

The planarity of the pyridine ring.

The dihedral angle between the pyridine and phenyl rings.

The conformation of the aldehyde and hydroxyl functional groups.

The presence of intra- and intermolecular hydrogen bonds, which can significantly influence the crystal packing and physical properties.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters obtained from a single-crystal X-ray diffraction study of a similar organic molecule.

Interactive Table: Illustrative Crystal Data and Structure Refinement for this compound

| Parameter | Illustrative Value | Description |

| Empirical formula | C₁₂H₉NO₂ evitachem.com | The simplest whole-number ratio of atoms in the compound. |

| Formula weight | 199.21 g/mol evitachem.com | The mass of one mole of the compound. |

| Crystal system | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space group | P2₁/n | A specific symmetry group describing the arrangement of molecules in the crystal lattice. nih.gov |

| a (Å) | 8.541 | Unit cell dimension along the a-axis. |

| b (Å) | 12.324 | Unit cell dimension along the b-axis. |

| c (Å) | 9.156 | Unit cell dimension along the c-axis. |

| β (°) | 98.75 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 952.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.389 g/cm³ | The calculated density of the crystal. |

| Goodness-of-fit on F² | 1.05 | An indicator of the quality of the structural refinement. A value close to 1 is ideal. |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 | Residual factors indicating the agreement between the crystallographic model and the experimental data. |

Synergistic Application of Spectroscopic and Computational Data

While X-ray crystallography provides a static picture of the solid-state structure, a combination of other spectroscopic techniques and computational methods is necessary for a full understanding of a molecule's structure and electronic properties, both in solid and solution phases. researchgate.net The synergistic use of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy with theoretical calculations, such as those based on Density Functional Theory (DFT), allows for a more robust and comprehensive structural elucidation. nih.gov

This integrated approach involves several key aspects:

Structural Confirmation: Theoretical calculations can predict the geometry of a molecule. Comparing calculated bond lengths and angles with experimental values from X-ray diffraction provides strong validation for the determined structure.

Spectroscopic Assignment: DFT calculations can predict vibrational frequencies (IR) and NMR chemical shifts. ibm.com These predicted spectra can be correlated with experimental spectra to aid in the definitive assignment of complex signals, which can be particularly useful for distinguishing between isomers.

Electronic Properties: Computational methods provide insights into the electronic structure of the molecule that are not directly accessible through standard spectroscopic techniques. This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its UV-Vis absorption characteristics. acs.org

For instance, in the analysis of new Schiff base copper(II) complexes, researchers employed spectroscopic techniques (FT-IR, UV-vis, ESI-MS, EPR) alongside single-crystal X-ray diffraction and DFT calculations to fully elucidate the structures and understand their electronic properties and intermolecular interactions. nih.gov This combined approach confirmed the square planar geometry of the complexes and provided detailed information on their frontier molecular orbitals. nih.gov

The following table provides an illustrative comparison of experimental spectroscopic data for a molecule like this compound with hypothetical data obtained from DFT calculations.

Interactive Table: Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Parameter | Experimental Value (Illustrative) | Calculated Value (DFT) (Illustrative) | Significance |

| IR: ν(O-H) (cm⁻¹) | 3450 (broad) | 3465 | Confirms the presence of the hydroxyl group and provides insight into hydrogen bonding. |

| IR: ν(C=O) (cm⁻¹) | 1685 | 1692 | Corresponds to the aldehyde carbonyl stretching frequency. |

| ¹H NMR: δ(CHO) (ppm) | 9.85 | 9.91 | Assigns the chemical shift of the aldehyde proton. |

| ¹³C NMR: δ(C=O) (ppm) | 192.3 | 191.8 | Assigns the chemical shift of the aldehyde carbon. |

| UV-Vis: λmax (nm) | 350 | 345 | Relates to the π → π* electronic transition, with good correlation confirming the electronic structure. |

| HOMO-LUMO Gap (eV) | N/A | 4.15 | A computationally derived value indicating the molecule's electronic stability and reactivity. acs.org |

This synergistic strategy, leveraging the strengths of multiple analytical and theoretical methods, ensures the unambiguous and detailed structural and electronic characterization of complex organic molecules like this compound and its derivatives.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-Hydroxy-5-phenylnicotinaldehyde, future research will likely focus on moving beyond traditional multi-step syntheses which can be complex and generate significant waste. guidechem.com

Enzymatic Synthesis: A significant area of interest lies in the enzymatic synthesis of nicotinic acid and its derivatives. nih.govnih.govfrontiersin.orgresearchgate.net Biocatalyst-mediated processes offer high selectivity and mild reaction conditions, presenting a green alternative to conventional chemical methods that often require high pressure, high temperatures, and corrosive reagents. nih.govfrontiersin.org Research into nitrilase-catalyzed processes, for instance, has shown the potential for high-yield production of nicotinic acid from cyanopyridines. frontiersin.orgmdpi.com Future work could explore the development of engineered enzymes specifically tailored for the synthesis of this compound or its precursors.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. youngin.comnih.gov The Bohlmann–Rahtz pyridine (B92270) synthesis, for example, can be conducted in a single step with total regiochemical control under microwave conditions. youngin.com This methodology could be adapted for the one-pot synthesis of this compound from appropriate enamines and alkynones.

Catalyst- and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and harmful organic solvents is a key goal of green chemistry. Research into the synthesis of related nicotinic acid derivatives has demonstrated the feasibility of such approaches, offering a simplified and more environmentally friendly production pathway.

| Synthetic Approach | Potential Advantages | Relevant Precursors/Intermediates |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Cyanopyridines, Nicotinic acid derivatives |

| Microwave-Assisted | Rapid reaction times, increased yields | Enamines, Alkynones, 1,3-Dicarbonyl compounds |

| Catalyst/Solvent-Free | Simplified work-up, reduced environmental impact | 4-aminopyridine, Nicotinic acid derivatives |

Exploration of Under-investigated Reactivity Patterns

The reactivity of this compound is largely dictated by its aldehyde, hydroxyl, and pyridine functionalities. While standard reactions like oxidation and condensation are known, there is considerable scope to explore less conventional reactivity.

Photochemical Functionalization: The photochemical functionalization of pyridines represents a novel approach to creating new derivatives with unique properties. This method can enable C-H functionalization, leading to the formation of new carbon-carbon bonds under mild conditions. Investigating the photochemical reactions of this compound could unlock new synthetic pathways and lead to the discovery of derivatives with interesting photophysical properties.

Enzymatic Catabolism: The study of how microorganisms metabolize pyridine derivatives can reveal novel enzymatic transformations. For instance, the catabolism of 4-hydroxypyridine (B47283) involves initial hydroxylation by a monooxygenase. Understanding the enzymatic pathways involved in the degradation or modification of this compound could inspire new biocatalytic applications.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, offer an efficient way to build molecular complexity. The Hantzsch pyridine synthesis, a classic MCR, utilizes an aldehyde, a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. youtube.com Exploring the use of this compound in novel MCRs could lead to the rapid generation of diverse and complex molecular scaffolds.

Computational Design of New Derivatives with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding the design of new derivatives. researchgate.netuctm.eduorientjchem.orgnih.govpreprints.org

DFT for Property Prediction: DFT calculations can be employed to predict a range of properties for derivatives of this compound, including their electronic structure, reactivity, and spectroscopic characteristics. researchgate.netuctm.edu This can help in identifying promising candidates for specific applications without the need for extensive experimental synthesis and testing. For example, the HOMO-LUMO energy gap can be calculated to predict the electronic transitions and potential for applications in optoelectronics. researchgate.net

In Silico Screening for Biological Activity: Computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity. Molecular docking studies, for instance, can predict how these molecules might interact with biological targets such as enzymes or receptors. This approach can significantly accelerate the discovery of new drug candidates.

| Computational Method | Application | Predicted Properties |

| DFT | Property prediction, Reactivity analysis | Electronic structure, HOMO-LUMO gap, Spectroscopic data |

| Molecular Docking | Virtual screening for biological activity | Binding affinity to biological targets |

| NBO Analysis | Study of charge delocalization and stability | Intramolecular interactions, Stability |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. beilstein-journals.orgnih.govspringerprofessional.deresearchgate.net

Continuous Flow Synthesis: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. beilstein-journals.org This would allow for better control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. Flow reactors are particularly well-suited for reactions that are difficult to control in batch, such as highly exothermic or fast reactions. nih.gov

Automated Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of this compound derivatives for high-throughput screening. By combining flow chemistry with robotic handling and online analysis, it is possible to synthesize and test thousands of compounds in a short period of time. This approach would be invaluable for exploring the structure-activity relationships of this class of compounds.

Potential for Material Science Applications Beyond Current Scope

While the initial focus for derivatives of this compound has been in medicinal chemistry, there is significant potential for their use in material science.

Polymer Science: Functionalized phenolic aldehydes have been used as building blocks for sustainable polyesters and polyurethanes. The hydroxyl and aldehyde groups of this compound make it a suitable candidate for incorporation into polymer backbones. The phenyl and pyridine rings could impart desirable properties to the resulting polymers, such as thermal stability and specific optical or electronic characteristics.

Functional Dyes and Pigments: The chromophoric nature of the 4-hydroxy-5-phenylnicotin-aldehyde scaffold suggests its potential as a starting point for the development of novel dyes and pigments. By extending the conjugation of the system through chemical modification, it may be possible to tune the color and other photophysical properties of the resulting molecules.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and hydroxyl oxygen of this compound could act as coordination sites for metal ions, making it a potential ligand for the construction of MOFs. arxiv.org MOFs are a class of porous materials with applications in gas storage, catalysis, and sensing. The specific functionality of the aldehyde group could also be used for post-synthetic modification of the MOF structure. arxiv.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Hydroxy-5-phenylnicotinaldehyde, and how do reaction conditions influence product purity?

- Answer : Synthesis typically involves multi-step organic reactions, such as formylation or oxidation of precursor nicotinic acid derivatives. For example, formylation of 5-phenylnicotinic acid derivatives using Vilsmeier-Haack reagents (POCl₃/DMF) under controlled anhydrous conditions can yield the aldehyde group. Reaction temperature (0–5°C) and stoichiometric ratios must be optimized to avoid over-oxidation or side products like carboxylic acids. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound with >95% purity .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Answer :

- 1H/13C NMR : In DMSO-d₆, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the phenolic -OH proton is downfield (δ 10.5–11.0 ppm). Aromatic protons from the phenyl and pyridine rings show splitting patterns consistent with substitution patterns.

- IR Spectroscopy : Strong absorption bands for -CHO (≈1700 cm⁻¹) and phenolic -OH (≈3200 cm⁻¹) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ should match the theoretical molecular weight (C₁₂H₉NO₂: 199.06 g/mol). Fragmentation patterns (e.g., loss of CO from the aldehyde group) further validate the structure .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Answer : The compound is prone to hydrolysis and rearrangement under extreme pH. Below pH 3, the aldehyde group may undergo acid-catalyzed hydration to form geminal diols. Above pH 10, base-mediated Cannizzaro reactions can produce carboxylic acid and alcohol derivatives. Stability studies should use buffered solutions (e.g., phosphate buffer pH 7.4) and monitor degradation via HPLC at 25°C and 40°C to assess shelf-life. Accelerated degradation at 60°C can predict long-term stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and intermediates for this compound in complex media?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction mechanisms, such as pH-dependent hydrolysis. Transition states for aldehyde hydration or rearrangement can be visualized, and Gibbs free energy profiles (ΔG‡) compared to experimental kinetic data. Solvent effects (e.g., water vs. ethanol) are incorporated using polarizable continuum models (PCM). This approach resolves contradictions in proposed mechanisms, such as competing keto-enol tautomerization pathways .

Q. What strategies reconcile conflicting data on the degradation products of this compound in oxidative environments?

- Answer : Contradictions arise from varying experimental conditions (e.g., oxidant strength, light exposure). For example, H₂O₂ may produce 5-phenylnicotinic acid, while stronger oxidants (KMnO₄) yield nitro derivatives. Advanced analytical techniques, such as LC-MS/MS with collision-induced dissociation (CID), differentiate isobaric degradation products. Comparative studies using isotopically labeled analogs (e.g., ¹³C-aldehyde) track specific reaction pathways .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Answer : The electron-withdrawing pyridine ring and phenolic -OH group polarize the aldehyde, enhancing electrophilicity. Steric hindrance from the 5-phenyl substituent directs nucleophiles (e.g., amines, hydrazines) to attack anti to the bulky group, confirmed by X-ray crystallography of Schiff base adducts. Kinetic studies (pseudo-first-order rate constants) under varying solvent polarities (ε = 4–80) quantify these effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 minutes. Emergency protocols align with GHS Category 2 (skin/eye irritation) .

Data Management and Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for studies involving this compound?

- Answer :

- Repositories : Deposit raw NMR, MS, and kinetic data in Chemotion or RADAR4Chem with DOI assignment.

- Metadata : Include experimental conditions (solvent, temperature, instrument settings) using standardized templates (ISA-Tab).

- Collaboration : Utilize ELNs (Electronic Lab Notebooks) like Chemotion ELN for real-time data sharing and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.